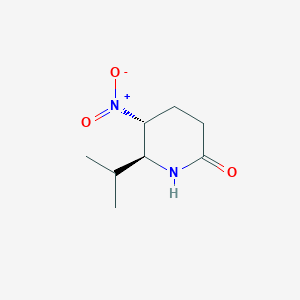

(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one

Description

(5R,6S)-5-Nitro-6-(propan-2-yl)piperidin-2-one is a chiral piperidin-2-one derivative characterized by a nitro (-NO₂) group at position 5 and a bulky propan-2-yl (-CH(CH₃)₂) substituent at position 6. Its molecular formula is C₈H₁₃N₂O₃, with a molecular weight of 185.20 g/mol (calculated as C: 12×8 = 96; H: 1×13 = 13; N: 14×2 = 28; O: 16×3 = 48; total = 185).

Properties

Molecular Formula |

C8H14N2O3 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

(5R,6S)-5-nitro-6-propan-2-ylpiperidin-2-one |

InChI |

InChI=1S/C8H14N2O3/c1-5(2)8-6(10(12)13)3-4-7(11)9-8/h5-6,8H,3-4H2,1-2H3,(H,9,11)/t6-,8+/m1/s1 |

InChI Key |

ZOLKRALPGCLQMS-SVRRBLITSA-N |

Isomeric SMILES |

CC(C)[C@H]1[C@@H](CCC(=O)N1)[N+](=O)[O-] |

Canonical SMILES |

CC(C)C1C(CCC(=O)N1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one typically involves the nitration of a suitable piperidinone precursor. One common method involves the following steps:

Starting Material: The synthesis begins with a piperidinone derivative.

Nitration: The piperidinone is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position.

Isopropylation: The nitrated piperidinone is then treated with isopropyl halide in the presence of a base such as potassium carbonate to introduce the isopropyl group at the 6th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of (5R,6S)-5-amino-6-(propan-2-yl)piperidin-2-one.

Substitution: Formation of various substituted piperidinones depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidin-2-one Derivatives

*Molecular weight estimated based on substituents.

Electronic and Steric Effects

- Nitro Group: The nitro substituent in the target compound strongly withdraws electrons, polarizing the piperidinone ring and enhancing reactivity toward nucleophilic attacks (e.g., reduction to amine intermediates) . In contrast, analogs with hydroxyl or amino groups (e.g., ) exhibit electron-donating effects, altering reaction pathways.

- Comparatively, smaller groups like methyl () or allyl () reduce steric hindrance, favoring synthetic modifications.

Pharmacological Relevance

- Nitro-Containing Analogs: The nitro group may act as a prodrug motif, metabolized in vivo to reactive amines via nitroreductases. This property is absent in hydroxyl- or amino-substituted derivatives .

- Heterocyclic Substituents : Compounds with pyrazole () or pyrrole () groups at position 6 can engage in target-specific interactions (e.g., hydrogen bonding with enzymes), while phenyl () or propan-2-yl groups prioritize lipophilic interactions.

Biological Activity

The compound (5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one is a piperidine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a nitro group at the 5-position and an isopropyl group at the 6-position of the piperidine ring, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit varying degrees of antimicrobial activity. For instance, this compound has shown effectiveness against certain bacterial strains. In a study assessing various derivatives, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) in the range of 4 to 16 µg/mL against Mycobacterium tuberculosis, suggesting potential for further development in treating infections caused by resistant strains .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Piperidine derivatives often act as enzyme inhibitors, disrupting metabolic pathways in pathogens.

- Membrane Disruption : The lipophilicity of the compound may facilitate its incorporation into microbial membranes, leading to increased permeability and cell death.

- Receptor Modulation : Some studies suggest that piperidine derivatives can modulate neurotransmitter receptors, which may contribute to their pharmacological effects.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of several piperidine derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with an MIC comparable to established antibiotics .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of piperidine compounds. It was found that modifications at the 6-position greatly influenced biological activity. Compounds with bulky groups like isopropyl showed enhanced potency compared to those with smaller substituents . This highlights the importance of structural configuration in developing effective therapeutic agents.

Table 1: Biological Activity Summary

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 4 - 16 | Antimicrobial |

| Piperidine Derivative A | 0.010 | Antiparasitic |

| Piperidine Derivative B | 0.395 | Antiparasitic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.